Sodium benzoylthioethanesulfonate
Overview
Description
Sodium benzoylthioethanesulfonate is an organosulfur compound with the molecular formula C9H9NaO4S2. It is a white solid that is soluble in water and is primarily used in organic synthesis . This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium benzoylthioethanesulfonate can be synthesized through the reaction of benzoyl chloride with sodium thioethanesulfonate under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and the use of advanced purification techniques such as column chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium benzoylthioethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form different organosulfur compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted organosulfur compounds .
Scientific Research Applications
Sodium benzoylthioethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: It is used in biochemical studies to investigate the role of sulfonate groups in biological systems.
Mechanism of Action
The mechanism of action of sodium benzoylthioethanesulfonate involves its ability to act as a nucleophile in various chemical reactions. It can form covalent bonds with electrophilic centers in molecules, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the sulfonate and thioether functional groups, which can participate in a variety of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfonate
- Sodium toluenesulfonate
- Sodium methanesulfonate
Uniqueness
Sodium benzoylthioethanesulfonate is unique due to the presence of both benzoyl and thioethanesulfonate groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of functional group .
Biological Activity
Sodium benzoylthioethanesulfonate (SBES) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of SBES, including its synthesis, mechanisms, and relevant case studies.
This compound is a sulfonate derivative that can be synthesized through various chemical reactions involving benzoyl and thioethanesulfonic acid. The synthesis typically involves the reaction of benzoyl chloride with thioethanesulfonic acid in the presence of a base such as sodium hydroxide, resulting in the formation of SBES.
Mechanisms of Biological Activity
SBES exhibits several biological activities that are primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:
- Antioxidant Activity : SBES has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
- Cytoprotective Effects : Research indicates that SBES can enhance cell viability in the presence of cytotoxic agents. For instance, studies have demonstrated that SBES can significantly inhibit cell death induced by alkylating agents, suggesting its role as a chemoprotectant .
- Anti-inflammatory Properties : SBES has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in conditions characterized by chronic inflammation .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of SBES in various experimental settings:
-
Cytoprotection Against Alkylating Agents :
A study investigated the protective effects of SBES on bacteriophage T4 exposed to methyl methanesulfonate (MMS). The results indicated that higher concentrations of SBES significantly improved survival rates, demonstrating its potential as a chemoprotective agent against DNA-damaging agents . -
Oxidative Stress Reduction in Fibroblasts :
In vitro experiments using human fibroblasts showed that treatment with SBES reduced oxidative stress markers significantly compared to control groups. This suggests its potential for therapeutic applications in conditions related to oxidative damage . -
Anti-inflammatory Effects in Animal Models :
A mouse model study evaluated the anti-inflammatory properties of SBES, revealing a marked decrease in inflammatory cytokines following treatment. This positions SBES as a candidate for further exploration in chronic inflammatory diseases .
Properties
IUPAC Name |
sodium;2-benzoylsulfanylethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S2.Na/c10-9(8-4-2-1-3-5-8)14-6-7-15(11,12)13;/h1-5H,6-7H2,(H,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRJYFYHAKNZHS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NaO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635447 | |
Record name | Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117845-84-8 | |
Record name | Sodium 2-(benzoylsulfanyl)ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenecarbothioic acid, S-(2-sulfoethyl) ester, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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